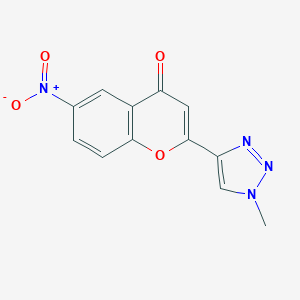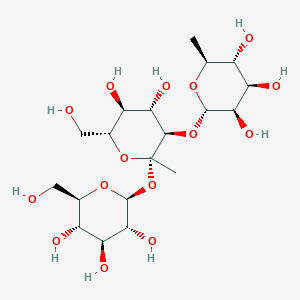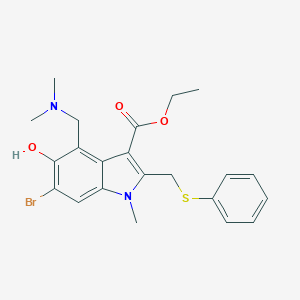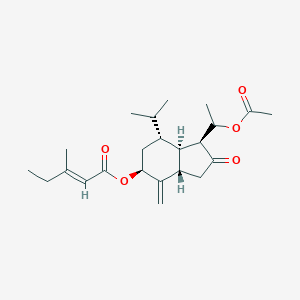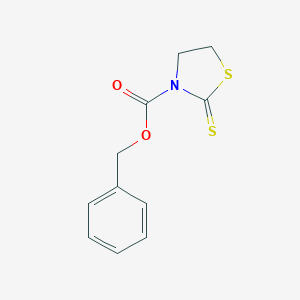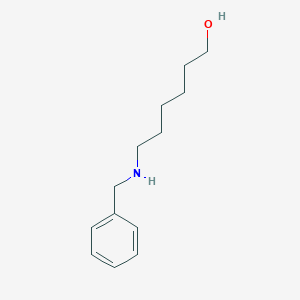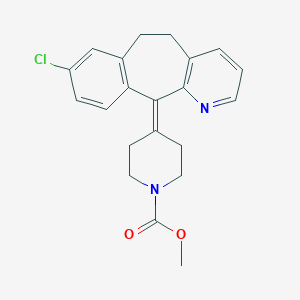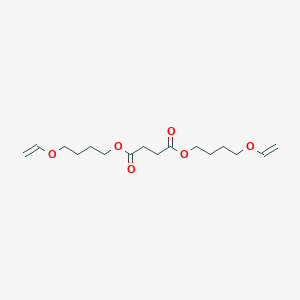
琥珀酸双(4-(乙烯氧基)丁酯)
描述
Bis(4-(vinyloxy)butyl) succinate is not directly mentioned in the provided papers. However, the papers do discuss related compounds, which can offer insights into the behavior of similar succinate-based compounds. For instance, bis(2-ethylhexyl) succinate is evaluated as a bio-based plasticizer for poly(vinylchloride) , and enantiomeric sodium 2,3-bis(decyloxy) succinate is synthesized and characterized for its surfactant properties . These studies suggest that bis(4-(vinyloxy)butyl) succinate could potentially be used in applications such as surfactants or plasticizers due to the functional groups present in its structure.
Synthesis Analysis
The synthesis of related succinate compounds involves the esterification of succinic acid with the respective alcohols. For example, sodium 2,3-bis(decyloxy) succinate is synthesized from the corresponding enantiomeric alcohols . Although the exact synthesis of bis(4-(vinyloxy)butyl) succinate is not detailed, it likely follows a similar esterification process, where succinic acid is reacted with 4-(vinyloxy)butanol under suitable conditions to form the ester linkage.
Molecular Structure Analysis
The molecular structure of bis(4-(vinyloxy)butyl) succinate would consist of a succinate core with ester linkages to 4-(vinyloxy)butyl groups. The presence of vinyl groups suggests that this compound could participate in polymerization reactions. The molecular structure of related compounds, such as the twin-tailed, twin-chiral sodium 2,3-bis(decyloxy) succinate, influences their aggregation behavior in aqueous solutions .
Chemical Reactions Analysis
While the specific chemical reactions of bis(4-(vinyloxy)butyl) succinate are not discussed, the presence of vinyl groups in the molecule indicates that it could undergo polymerization reactions. Similar to other succinate derivatives, it may also participate in reactions typical of esters, such as hydrolysis or transesterification. The related bis(2-ethylhexyl) succinate is used as a plasticizer, suggesting that it can interact with polymers like poly(vinylchloride) to modify their properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(4-(vinyloxy)butyl) succinate can be inferred from related compounds. For instance, the critical micellar concentration (CMC) and critical vesicle concentration (CVC) of sodium 2,3-bis(decyloxy) succinate indicate its surfactant nature and ability to form vesicles in aqueous solutions . The bis(2-ethylhexyl) succinate shows good compatibility with poly(vinylchloride) and efficient plasticization properties . These findings suggest that bis(4-(vinyloxy)butyl) succinate may also exhibit similar surfactant or plasticizing characteristics, depending on its molecular weight and the nature of its functional groups.
科学研究应用
Cationic Cyclopolymerization
Bis(4-(vinyloxy)butyl) succinate has been studied in the context of cationic cyclopolymerization, with research focusing on the impact of the central spacer chain structure on polymerization tendencies. This includes the investigation of divinyl ethers like 1,4-bis[(4-vinyloxy)butoxy]butane in the polymerization process, providing insights into the structural variety of spacer chains (Hashimoto, Ohashi, & Kodaira, 2002).
Curing Studies in Vinyl Ester Resins
Another application area is the curing behavior of vinyl ester resin, where bis(methacryloxy) derivatives of diglycidyl ether of bisphenol A, containing acrylates such as bis(4-(vinyloxy)butyl) succinate, are utilized. These studies are essential for understanding the curing rate, acid value, activation energy, and specific heat in different conditions, which is vital for industrial applications (Kant, Mishra, & Rai, 1992).
Biodegradation of Environmental Pollutants
Research has also explored the role of enzymes like laccase in the biodegradation of environmental pollutants, including compounds similar to bis(4-(vinyloxy)butyl) succinate. This is crucial for assessing the biodegradability of such compounds in natural environments, contributing to environmental bioremediation strategies (Chhaya & Gupte, 2013).
Bio-based Plasticizers
Bis(4-(vinyloxy)butyl) succinate is evaluated in mixtures with other compounds as bio-based plasticizers for materials like poly(vinylchloride). This research is significant in developing sustainable plasticizers with fast absorption rates, high compatibility, and improved plasticization efficiency, contributing to environmentally friendly material science (Chaudhary et al., 2015).
Polymer Network Degradation
Studies have also been conducted on novel copolymer networks containing bis(4-(vinyloxy)butyl) succinate. These investigations focus on understanding the degradation behaviors of these polymer networks in acidic conditions, which is vital for applications in biodegradable materials and environmental sustainability (Sui, Shi, & Fu, 2011).
属性
IUPAC Name |
bis(4-ethenoxybutyl) butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O6/c1-3-19-11-5-7-13-21-15(17)9-10-16(18)22-14-8-6-12-20-4-2/h3-4H,1-2,5-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEAJYHEEJKSLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCCCOC(=O)CCC(=O)OCCCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390614 | |
| Record name | Bis[4-(vinyloxy)butyl] succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-(vinyloxy)butyl) succinate | |
CAS RN |
135876-32-3 | |
| Record name | 1,4-Bis[4-(ethenyloxy)butyl] butanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135876-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis[4-(vinyloxy)butyl] succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



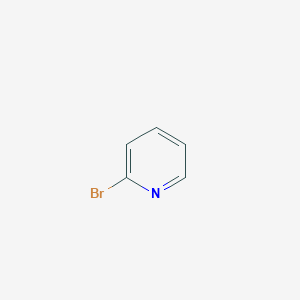
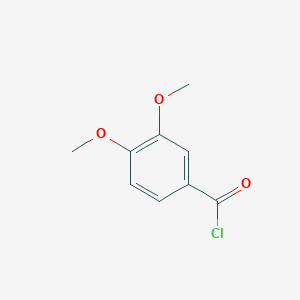
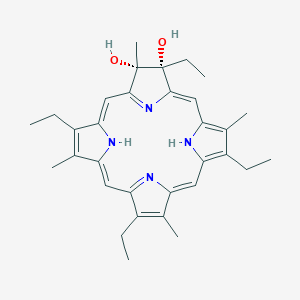
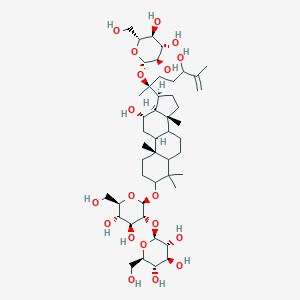
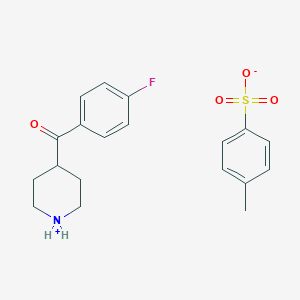
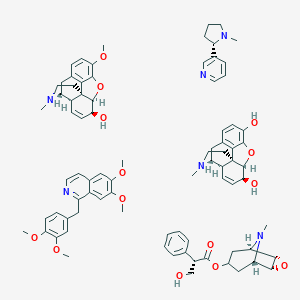
![Benzo[b]thiophene-5-sulfonyl chloride](/img/structure/B144125.png)
